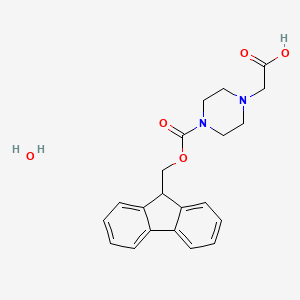4-Fmoc-1-piperazineacetic acid hydrate
CAS No.:
Cat. No.: VC13786604
Molecular Formula: C21H24N2O5
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H24N2O5 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid;hydrate |
| Standard InChI | InChI=1S/C21H22N2O4.H2O/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H2 |
| Standard InChI Key | JKKYLQKTKJFMNJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |
| Canonical SMILES | C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperazine ring substituted at the 1-position with an Fmoc-protected amine and at the 4-position with an acetic acid moiety. The Fmoc group () acts as a temporary protective shield for the amine during solid-phase peptide synthesis (SPPS), while the acetic acid facilitates conjugation to resin-bound amino acids . The hydrate form includes variable water molecules, as indicated by the empirical formula .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Anhydrous) | ||
| Molecular Weight | 366.41 g/mol (anhydrous) | |
| CAS Number | 180576-05-0 | |
| Purity | ≥97.0% | |
| Storage Temperature | 2–8°C |
Spectral and Structural Data
The compound’s structure is validated through spectroscopic methods. The NMR spectrum reveals signals corresponding to the fluorenylmethyl group (δ 7.2–7.8 ppm, aromatic protons) and the piperazine ring (δ 2.5–3.5 ppm, methylene groups). Infrared spectroscopy confirms carbonyl stretches at 1700–1750 cm for the Fmoc carbamate and acetic acid functionalities.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 4-Fmoc-1-piperazineacetic acid hydrate typically involves:
-
Protection of Piperazine: The primary amine of piperazine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane under inert conditions.
-
Acetic Acid Conjugation: The secondary amine is functionalized with bromoacetic acid, followed by hydrolysis to yield the carboxylic acid.
-
Hydration: The product is crystallized from aqueous ethanol to form the hydrate .
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane/THF | |
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
Purification Techniques
Crude product is purified via:
-
Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
-
Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) to remove unreacted intermediates.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows sequential deprotection using piperidine (20% in DMF), enabling stepwise peptide elongation . The acetic acid moiety anchors the compound to Wang or Rink amide resins, forming stable ester linkages that withstand multiple coupling cycles .
Case Study: Synthesis of Anticancer Peptides
In a 2024 study, researchers used 4-Fmoc-1-piperazineacetic acid hydrate to synthesize a library of histone deacetylase (HDAC) inhibitors. The Fmoc group ensured selective deprotection, while the piperazine ring enhanced solubility during HPLC purification.
| Precaution | Guideline | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
| Ventilation | Use fume hoods | |
| Spill Management | Absorb with inert material |
Disposal Considerations
Unused material should be incinerated at >800°C to prevent environmental release.
| Supplier | Package Size | Price (USD) | Purity |
|---|---|---|---|
| Sigma-Aldrich | 1 g | 450 | ≥97.0% |
| Glentham Life Sciences | 5 g | 1,200 | ≥98.5% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume